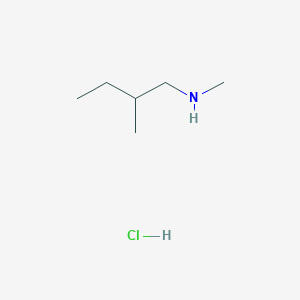
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride
Descripción general
Descripción
“N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1306607-04-4 . It has a molecular weight of 293.17 and its IUPAC name is N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The InChI code for “N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C12H14ClFN2O.ClH/c13-10-7-9 (1-2-11 (10)14)16-12 (17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2, (H,16,17);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
“N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 293.17 .
Aplicaciones Científicas De Investigación
Synthesis of Gefitinib
This compound plays a crucial role in the synthesis of Gefitinib . Gefitinib is a drug used in cancer chemotherapy, specifically for the treatment of non-small cell lung carcinoma (NSCLC) . The synthesis protocol involves the isolation and characterization of novel intermediates, which are then applied in the alkylation step for the synthesis of Gefitinib .
Anticancer Efficacy
A series of 4-anilinoquinazoline analogues, including this compound, were evaluated for anticancer efficacy in human breast cancer and colorectal cancer cell lines . The compound showed significant anticancer efficacy and selectivity in colorectal cancer cell lines .
Induction of Apoptosis
The compound has been found to induce apoptosis in colorectal cancer cells . It produces cell cycle arrest at the G2 phase and activates the intrinsic apoptotic pathway . This is indicated by the activation of caspase-9 and the executioner caspases-3 and 7 .
4. Increase in Reactive Oxygen Species (ROS) Levels Treatment with the compound leads to an increase in the levels of reactive oxygen species (ROS) in colorectal cancer cells . This is a significant finding as ROS are often involved in the induction of apoptosis in cancer cells .
Potential Inhibitor of Protein Kinases
The 3-chloro-4-fluorophenyl motif, which is present in this compound, has been leveraged to identify inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, and they play a key role in a variety of cellular processes, including cell division, metabolism, and apoptosis .
Drug Development
The unique structure of this compound makes it a potential candidate for drug development . Its properties, such as its ability to induce apoptosis and its role in the synthesis of Gefitinib, make it a valuable compound in the field of medicinal chemistry .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O.ClH/c13-10-7-9(1-2-11(10)14)16-12(17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJYSONABGKSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)
![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)


![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)
